molecular formula C17H14N4O2S2 B2389975 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-thienylmethyl)acetamide CAS No. 958565-00-9

2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-thienylmethyl)acetamide

Cat. No.: B2389975
CAS No.: 958565-00-9
M. Wt: 370.45
InChI Key: OKOQMTCJRSXFNG-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazoquinazoline, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings and functional groups. Detailed analysis would require computational methods such as Density Functional Theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the thioxo groups (-S=O) could potentially undergo redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Properties such as solubility, melting point, and reactivity could be predicted based on the functional groups present .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some imidazoquinazoline derivatives have been studied for their inhibitory activities against certain enzymes .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, its potential use in materials science, or its photophysical properties .

Properties

IUPAC Name

2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c22-14(18-9-10-4-3-7-25-10)8-13-16(23)21-15(19-13)11-5-1-2-6-12(11)20-17(21)24/h1-7,13,19H,8-9H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODKSBKRSXYMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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